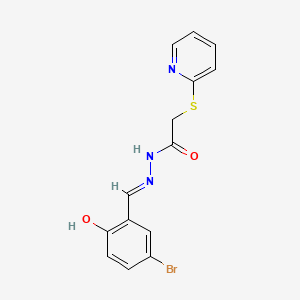
mTOR阻害剤-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide” is a chemical compound with the CAS Number: 468747-17-3 . It has a molecular weight of 363.21 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C16H15BrN2O3 . The InChI code is 1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,18,20-21H,2H2,1H3,(H,19,22) .Physical and Chemical Properties Analysis
This compound has a density of 1.48±0.1 g/cm3 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .科学的研究の応用
癌治療
PI3K-Akt-メカニスティック(以前は哺乳類)ラパマイシン(mTOR)標的シグナル伝達経路は、細胞増殖、生存、代謝、オートファジー、免疫など、さまざまな生物学的活性において重要です {svg_1}. 異常なPI3K-Akt-mTORシグナル伝達の活性化は、細胞に有益な環境を作り出すことで形質転換を促進する可能性があります {svg_2}. その結果、mTORは、特に遺伝子または代謝異常によりmTORシグナル伝達が上昇している癌の治療のために、癌治療の重要な標的として認識されています {svg_3}.
代謝性疾患
mTORは、糖尿病や心血管疾患などの代謝性疾患において重要な役割を果たしています {svg_4}. それは栄養センサーとして機能し、さまざまな代謝性疾患において重要な役割を果たします {svg_5}.
老化プロセス
mTORは、老化においても注目すべき役割を果たしています {svg_6}. 広範な生物学的影響を考えると、mTORシグナル伝達は、これらの複雑な状態に対処するための主要な治療標的です {svg_7}.
抗増殖活性
mTOR阻害剤の合成化合物は、さまざまなヒト細胞株に対してMTTアッセイを用いて、その抗増殖活性を試験されています {svg_8}.
骨分化
グルタミンレベルが低い条件下では、間葉系幹細胞(MSC)はmTORC1活性を低下させ、その結果、MSC内の骨分化に関与する重要な転写因子であるRunt関連転写因子2(RUNX2)のmTORC2安定化が促進されます {svg_9}.
免疫
PI3K-Akt-mTORシグナル伝達経路は、免疫においても重要です {svg_10}. 異常なPI3K-Akt-mTORシグナル伝達の活性化は、免疫応答に影響を与える可能性があります {svg_11}.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .
作用機序
- mTOR forms two distinct protein complexes: mTORC1 and mTORC2. These complexes modulate various cellular processes, including protein synthesis, autophagy, and cell cycle progression .
- By inhibiting mTOR, mTOR inhibitor-1 mimics cellular starvation, disrupting signals required for cell growth and proliferation. This leads to downstream effects on various cellular pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
The mTOR inhibitor-1 interacts with the mTOR protein, which is a central cellular hub that integrates intra- and extracellular signals of energy, nutrient, and hormone availability . This interaction modulates the molecular responses to acquire a homeostatic state through the regulation of anabolic and catabolic processes .
Cellular Effects
The mTOR inhibitor-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce neural death and damage volume after ischemic injury by modulating microglial reactivity .
Molecular Mechanism
The mTOR inhibitor-1 exerts its effects at the molecular level through binding interactions with the mTOR protein, leading to its inhibition . This results in changes in gene expression and impacts various cellular processes, including protein synthesis, lipid and nucleotide biogenesis, and autophagy .
Dosage Effects in Animal Models
The effects of mTOR inhibitor-1 vary with different dosages in animal models. For instance, it has been shown that the administration of mTOR inhibitor-1 before or after brain ischemia induction reduced the volume of brain damage and neuronal loss .
Metabolic Pathways
The mTOR inhibitor-1 is involved in the mTOR signaling pathway, which is a key metabolic pathway in cells . It interacts with various enzymes and cofactors within this pathway, and can impact metabolic flux and metabolite levels .
Subcellular Localization
The mTOR protein, which is the target of mTOR inhibitor-1, is known to be localized in various compartments within the cell, and its activity is regulated by various factors, including nutrient availability and growth stimuli .
特性
IUPAC Name |
3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMSVTGHOVMMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B604636.png)
![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)
![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)
![2-({[4-Chloro-2-(phenylcarbonyl)phenyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B604641.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]carbothioyl}amino)benzoate](/img/structure/B604644.png)
![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)

